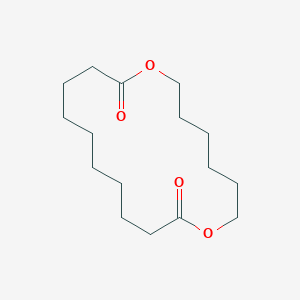![molecular formula C16H16BrClO3 B4940102 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)
2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene, also known as BCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BCP is a derivative of bisphenol A and has been shown to have an impact on various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is not fully understood, but it is thought to involve the modulation of various signaling pathways. This compound has been shown to bind to estrogen receptors and inhibit their activity, which may explain its anti-cancer effects. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. This compound has also been shown to have an impact on lipid metabolism and insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene in lab experiments is its specificity for estrogen receptors, which allows for the study of estrogen signaling pathways. However, this compound has also been shown to have off-target effects, which may complicate the interpretation of results. Additionally, the potential endocrine-disrupting effects of this compound may limit its use in certain experiments.
Direcciones Futuras
There are several directions for future research on 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene. One area of interest is the development of this compound analogs with improved specificity and potency. Another area of interest is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the potential endocrine-disrupting effects of this compound warrant further investigation, particularly with regards to its impact on reproductive health.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its specificity for estrogen receptors and its impact on various physiological and biochemical processes make it a promising candidate for further investigation. However, its off-target effects and potential endocrine-disrupting effects must be carefully considered in future experiments.
Métodos De Síntesis
The synthesis of 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene involves the reaction of bisphenol A with 2-methoxyphenol and propylene oxide, followed by bromination and chlorination to produce the final product. The chemical structure of this compound is shown below:
Aplicaciones Científicas De Investigación
2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene has been studied for its potential applications in various fields of scientific research, including cancer research, neurobiology, and endocrinology. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by interfering with the estrogen receptor signaling pathway. In neurobiology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In endocrinology, this compound has been shown to disrupt the endocrine system and may have implications for reproductive health.
Propiedades
IUPAC Name |
2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-19-15-5-2-3-6-16(15)21-10-4-9-20-14-8-7-12(18)11-13(14)17/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKDQCWTDBJXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4940024.png)
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)


![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
